molecular formula C21H14BrCl3N2 B11558728 3-(4-bromophenyl)-1-(3-chlorophenyl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole

3-(4-bromophenyl)-1-(3-chlorophenyl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B11558728
M. Wt: 480.6 g/mol
InChI Key: HGLOMCXWYMFQOC-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-1-(3-chlorophenyl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of three different substituted phenyl groups attached to the pyrazole ring, making it a highly substituted and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-1-(3-chlorophenyl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method is the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. The reaction conditions often include:

    Solvents: Common solvents like ethanol, methanol, or acetonitrile.

    Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

    Temperature: Reactions are usually carried out at elevated temperatures ranging from 60°C to 120°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or continuous flow reactors: To ensure consistent quality and yield.

    Purification techniques: Such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-1-(3-chlorophenyl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazoles with different functional groups.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Bioactivity studies: Investigated for potential antimicrobial, antifungal, or anticancer properties.

Medicine

    Drug development: Potential lead compound for the development of new pharmaceuticals.

Industry

    Material science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-1-(3-chlorophenyl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromophenyl)-1-(3-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole
  • 3-(4-bromophenyl)-1-(3-chlorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole

Uniqueness

The uniqueness of 3-(4-bromophenyl)-1-(3-chlorophenyl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C21H14BrCl3N2

Molecular Weight

480.6 g/mol

IUPAC Name

5-(4-bromophenyl)-2-(3-chlorophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazole

InChI

InChI=1S/C21H14BrCl3N2/c22-14-6-4-13(5-7-14)20-12-21(18-9-8-16(24)11-19(18)25)27(26-20)17-3-1-2-15(23)10-17/h1-11,21H,12H2

InChI Key

HGLOMCXWYMFQOC-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C3=CC(=CC=C3)Cl)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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